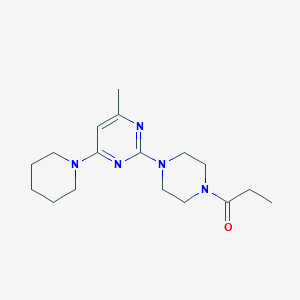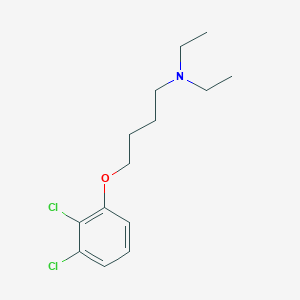
4-methyl-6-(1-piperidinyl)-2-(4-propionyl-1-piperazinyl)pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-methyl-6-(1-piperidinyl)-2-(4-propionyl-1-piperazinyl)pyrimidine, also known as MPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPP belongs to the class of pyrimidine derivatives and has been studied extensively for its pharmacological properties.
作用机制
The mechanism of action of 4-methyl-6-(1-piperidinyl)-2-(4-propionyl-1-piperazinyl)pyrimidine is not fully understood, but it is believed to act through various pathways. 4-methyl-6-(1-piperidinyl)-2-(4-propionyl-1-piperazinyl)pyrimidine has been shown to inhibit the activity of enzymes involved in DNA replication and repair, leading to the inhibition of cancer cell growth. 4-methyl-6-(1-piperidinyl)-2-(4-propionyl-1-piperazinyl)pyrimidine has also been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in the inflammatory response. Additionally, 4-methyl-6-(1-piperidinyl)-2-(4-propionyl-1-piperazinyl)pyrimidine has been shown to modulate the activity of neurotransmitters such as dopamine and acetylcholine, which are involved in the pathogenesis of neurological disorders.
Biochemical and Physiological Effects
4-methyl-6-(1-piperidinyl)-2-(4-propionyl-1-piperazinyl)pyrimidine has been shown to have several biochemical and physiological effects. 4-methyl-6-(1-piperidinyl)-2-(4-propionyl-1-piperazinyl)pyrimidine has been shown to induce apoptosis in cancer cells by activating the caspase cascade. 4-methyl-6-(1-piperidinyl)-2-(4-propionyl-1-piperazinyl)pyrimidine has also been shown to inhibit the production of reactive oxygen species, which can cause oxidative damage to cells. Additionally, 4-methyl-6-(1-piperidinyl)-2-(4-propionyl-1-piperazinyl)pyrimidine has been shown to modulate the activity of neurotransmitters such as dopamine and acetylcholine, which can improve cognitive function.
实验室实验的优点和局限性
4-methyl-6-(1-piperidinyl)-2-(4-propionyl-1-piperazinyl)pyrimidine has several advantages for lab experiments, including its high potency and selectivity for its target molecules. 4-methyl-6-(1-piperidinyl)-2-(4-propionyl-1-piperazinyl)pyrimidine is also relatively easy to synthesize and purify, making it an attractive compound for researchers. However, 4-methyl-6-(1-piperidinyl)-2-(4-propionyl-1-piperazinyl)pyrimidine has some limitations, including its potential toxicity and lack of specificity for certain target molecules.
未来方向
There are several future directions for research on 4-methyl-6-(1-piperidinyl)-2-(4-propionyl-1-piperazinyl)pyrimidine. One area of interest is the development of 4-methyl-6-(1-piperidinyl)-2-(4-propionyl-1-piperazinyl)pyrimidine analogs with improved pharmacological properties. Another area of interest is the study of 4-methyl-6-(1-piperidinyl)-2-(4-propionyl-1-piperazinyl)pyrimidine in combination with other drugs for the treatment of cancer and other diseases. Additionally, further research is needed to fully understand the mechanism of action of 4-methyl-6-(1-piperidinyl)-2-(4-propionyl-1-piperazinyl)pyrimidine and its potential therapeutic applications.
合成方法
4-methyl-6-(1-piperidinyl)-2-(4-propionyl-1-piperazinyl)pyrimidine can be synthesized using various methods, including the reaction of 2,4-diamino-6-methylpyrimidine with 4-propionyl-1-piperazine and 1-piperidinyl-1-propanone. The reaction is carried out in the presence of a catalyst and under controlled conditions to obtain the desired product with high yield and purity.
科学研究应用
4-methyl-6-(1-piperidinyl)-2-(4-propionyl-1-piperazinyl)pyrimidine has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Several studies have shown that 4-methyl-6-(1-piperidinyl)-2-(4-propionyl-1-piperazinyl)pyrimidine exhibits potent anti-cancer activity by inhibiting the proliferation of cancer cells and inducing apoptosis. 4-methyl-6-(1-piperidinyl)-2-(4-propionyl-1-piperazinyl)pyrimidine has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, 4-methyl-6-(1-piperidinyl)-2-(4-propionyl-1-piperazinyl)pyrimidine has been studied for its potential in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
1-[4-(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)piperazin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N5O/c1-3-16(23)21-9-11-22(12-10-21)17-18-14(2)13-15(19-17)20-7-5-4-6-8-20/h13H,3-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHFBDWJAWRUVOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCN(CC1)C2=NC(=CC(=N2)N3CCCCC3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(4-Methyl-6-(piperidin-1-yl)pyrimidin-2-yl)piperazin-1-yl)propan-1-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-methylbenzo[h]quinoline-10-sulfonic acid](/img/structure/B5121389.png)
![N-(2,4-dichlorophenyl)-N'-[5-(1-phenoxyethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5121406.png)
![2-[(2,4-dinitrophenyl)amino]-1H-isoindole-1,3(2H)-dione](/img/structure/B5121418.png)
![2-amino-4-(4-methoxyphenyl)-4H-pyrano[3,2-h]quinoline-3-carbonitrile](/img/structure/B5121419.png)
![2-[(mesitylmethyl)thio]-1,3-benzothiazol-6-amine](/img/structure/B5121434.png)
![N-benzyl-2-{[5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5121440.png)

![2,6-di-tert-butyl-4-{[(3-chloro-2-methylphenyl)amino]methyl}phenol](/img/structure/B5121457.png)
![7-amino-2-(methoxymethyl)-3-phenylpyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B5121468.png)
![N-{[(4-bromophenyl)amino]carbonothioyl}-4-propoxybenzamide](/img/structure/B5121472.png)

![4-{[(4-chloro-2-methoxy-5-methylphenyl)amino]carbonyl}phenyl acetate](/img/structure/B5121489.png)
![4-[4-fluoro-3-(1-piperidinylsulfonyl)benzoyl]thiomorpholine](/img/structure/B5121493.png)
